4-[(5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID
Description
4-[(5Z)-5-[(4-Fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a thiazolidinone derivative characterized by a central 1,3-thiazolidin-4-one ring substituted with a 4-fluorophenylmethylidene group at the 5-position and a butanoic acid chain at the 3-position. The Z-configuration of the exocyclic double bond is critical for its structural stability and biological interactions.
Properties
IUPAC Name |
4-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3S2/c15-10-5-3-9(4-6-10)8-11-13(19)16(14(20)21-11)7-1-2-12(17)18/h3-6,8H,1-2,7H2,(H,17,18)/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMJTWCXUUYGLB-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCCC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID typically involves the following steps:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a suitable amine with carbon disulfide and an α-halo acid.
Introduction of Fluorobenzylidene Moiety: The fluorobenzylidene group is introduced through a condensation reaction between the thiazolidinone core and 4-fluorobenzaldehyde under basic conditions.
Formation of Butanoic Acid Side Chain: The butanoic acid side chain is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions such as temperature and pressure, and employing catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core.
Reduction: Reduction reactions can occur at the fluorobenzylidene moiety, converting it to a fluorobenzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the butanoic acid side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiazolidinone core.
Reduction: Reduced derivatives of the fluorobenzylidene moiety.
Substitution: Substituted derivatives at the butanoic acid side chain.
Scientific Research Applications
4-[(5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The thiazolidinone core can interact with enzymes and proteins, inhibiting their activity. The fluorobenzylidene moiety can enhance the compound’s binding affinity and specificity. The butanoic acid side chain can facilitate the compound’s solubility and cellular uptake.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives share a core 1,3-thiazolidin-4-one scaffold but differ in substituents, which dictate their physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
Key Observations:
Substituent Impact on Melting Points :
- Compounds with bulky aromatic substituents (e.g., 1,3-diphenylpyrazole in 4c ) exhibit higher melting points (263–265°C), likely due to enhanced π-π stacking and molecular rigidity .
- The target compound’s 4-fluorophenyl group may confer moderate polarity, balancing solubility and membrane permeability.
Biological Activity: ML-145 demonstrates species-selective GPR35 antagonism, highlighting the role of the methyl-propenylidene group in receptor binding . The target compound’s butanoic acid chain (vs. acetic acid in 4b, 4c) could enhance interactions with charged residues in enzymatic active sites, as seen in molecular docking studies of similar MtSK inhibitors .
Synthetic Routes: Most analogs are synthesized via Knoevenagel condensation between 2-thioxothiazolidin-4-one derivatives and substituted aldehydes, followed by purification via recrystallization .
Research Findings and Pharmacological Potential
Kinase Inhibition
- Mycobacterium tuberculosis Shikimic Acid Kinase (MtSK): Molecular dynamics simulations of analogous compound 2 (2-[(5Z)-5-(1-benzyl-5-bromo-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid) revealed stable binding to MtSK, driven by hydrogen bonding with Arg58 and hydrophobic interactions . The target compound’s extended butanoic acid chain may improve binding affinity compared to shorter-chain analogs.
GPCR Modulation
- GPR35 Antagonism : ML-145’s human-selectivity underscores the importance of substituent stereochemistry and electronic effects. The target compound’s 4-fluorophenyl group, being electron-withdrawing, may alter GPCR binding kinetics compared to ML-145’s methyl-propenylidene moiety .
Apoptosis Regulation
- Bromophenyl-furyl derivatives (e.g., from ) inhibit ASK1, a kinase involved in oxidative stress responses. Fluorine’s electronegativity in the target compound may enhance similar interactions, though direct evidence is lacking .
Biological Activity
4-[(5Z)-5-[(4-Fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a thiazolidinone derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in antimicrobial and anticancer contexts. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a thiazolidinone ring, which is crucial for its biological activity. The fluorophenyl group enhances its pharmacological properties by increasing lipophilicity and modulating interactions with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that thiazolidinone derivatives, including the compound , exhibit significant antimicrobial properties.
- Mechanism of Action : The compound has shown effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 0.39 μg/mL against MRSA strains .
- In vitro Studies : In vitro assays indicated that these compounds are bactericidal rather than merely bacteriostatic, effectively eradicating bacterial colonies over time .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 4c | MRSA | 0.39 |
| 4f | MRSA | 0.39 - 0.79 |
| 4b | P. aeruginosa | 3.125 - 6.25 |
Anticancer Activity
The anticancer potential of thiazolidinone derivatives has been extensively studied.
- Cell Line Studies : The compound exhibited cytotoxic effects on various cancer cell lines, including MDA-MB-231 (breast cancer), HepG2 (liver cancer), and HT-29 (colon cancer). IC50 values ranged from 0.11 to 6.5 μM depending on the specific derivative and cell line tested .
- Mechanisms of Action : The anticancer mechanism appears to involve inhibition of key signaling pathways and enzymes related to tumor growth and metastasis. For instance, compounds have been shown to inhibit tyrosine-protein kinase Met (c-Met) and Ron tyrosine kinase, which are crucial in cancer progression .
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 1.9 |
| HepG2 | 5.4 |
| HT-29 | 6.5 |
Study on Antimicrobial Efficacy
One study explored the antimicrobial efficacy of various thiazolidinone derivatives against a panel of bacteria including MRSA and ESKAPE pathogens. The results indicated that compounds with a fluorinated phenyl group significantly enhanced antibacterial activity compared to their non-fluorinated counterparts .
Study on Anticancer Properties
Another investigation focused on the anticancer effects of thiazolidinone derivatives in vivo using mouse models. The study reported a significant reduction in tumor size for mice treated with the compound compared to controls, highlighting its potential as a therapeutic agent in cancer treatment .
Q & A
Q. What are the key steps in synthesizing 4-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid?
The synthesis typically involves:
Thiazolidinone ring formation : Condensation of thiourea derivatives with α-halo esters or acids under basic conditions.
Substituent introduction : Knoevenagel condensation to introduce the 4-fluorophenylmethylidene group at the 5-position of the thiazolidinone core .
Functionalization : Coupling of the butanoic acid moiety via nucleophilic substitution or ester hydrolysis.
Methodological Note: Optimize solvent choice (e.g., ethanol or DMF) and temperature (60–80°C) to enhance yield .
Q. How can researchers confirm the compound’s identity and purity?
Use a combination of:
- Nuclear Magnetic Resonance (NMR) : To verify the Z-configuration of the methylidene group and substituent positions.
- Mass Spectrometry (MS) : For molecular weight confirmation (e.g., molecular ion peak at m/z 573.67 ).
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% recommended for biological assays) .
Q. What are the primary biological activities associated with this compound?
Preliminary studies suggest:
- Antimicrobial activity : Against Gram-positive bacteria (e.g., Staphylococcus aureus) via membrane disruption.
- Anti-inflammatory effects : Inhibition of COX-2 enzyme in vitro.
- Anticancer potential : Apoptosis induction in breast cancer cell lines (e.g., MCF-7) .
Q. What structural features influence its biological activity?
Key features include:
- Thiazolidinone core : Essential for binding to enzyme active sites.
- 4-Fluorophenylmethylidene group : Enhances lipophilicity and target affinity.
- Butanoic acid side chain : Improves solubility and pharmacokinetics .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved?
Contradictions (e.g., varying IC₅₀ values across studies) may arise from:
- Experimental variability : Differences in cell lines or assay conditions.
- Compound stability : Degradation under storage or in biological media.
Methodological Approach:
Conduct dose-response curves under standardized conditions.
Use stability studies (e.g., LC-MS monitoring over time) to assess degradation pathways .
Q. What computational methods are used to study its interactions with biological targets?
- Molecular Docking : Predict binding modes to enzymes (e.g., COX-2 or bacterial dihydrofolate reductase).
- Molecular Dynamics (MD) Simulations : Assess binding stability over time.
- QSAR Modeling : Relate substituent modifications (e.g., fluorophenyl vs. methoxyphenyl) to activity .
Q. How can reaction conditions be optimized for higher synthetic yields?
Optimization strategies include:
- Solvent screening : Polar aprotic solvents (e.g., DMF) improve intermediate solubility.
- Catalyst selection : Use piperidine or ammonium acetate for Knoevenagel condensation efficiency.
- Temperature control : Maintain 70–80°C during cyclization steps to minimize side reactions .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives?
Synthesize analogs : Vary substituents on the phenyl ring (e.g., Cl, NO₂, OCH₃) and thiazolidinone core.
Test in vitro : Compare IC₅₀ values across biological assays (e.g., antimicrobial, cytotoxicity).
Correlate data : Use statistical tools (e.g., PCA) to identify critical structural determinants .
Q. What analytical challenges arise in characterizing this compound, and how are they addressed?
Q. How can enzyme inhibition mechanisms be experimentally validated?
- Kinetic assays : Measure changes in Vₘₐₓ and Kₘ using spectrophotometry.
- Competitive inhibition tests : Co-incubate with substrate analogs (e.g., ATP for kinase targets).
- X-ray crystallography : Resolve inhibitor-enzyme co-crystal structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
